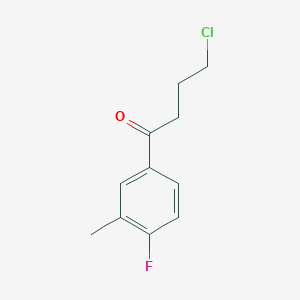

4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane

CAS No.: 898761-04-1

Cat. No.: VC2304334

Molecular Formula: C11H12ClFO

Molecular Weight: 214.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898761-04-1 |

|---|---|

| Molecular Formula | C11H12ClFO |

| Molecular Weight | 214.66 g/mol |

| IUPAC Name | 4-chloro-1-(4-fluoro-3-methylphenyl)butan-1-one |

| Standard InChI | InChI=1S/C11H12ClFO/c1-8-7-9(4-5-10(8)13)11(14)3-2-6-12/h4-5,7H,2-3,6H2,1H3 |

| Standard InChI Key | PCTCPOPFECWKEI-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)C(=O)CCCCl)F |

| Canonical SMILES | CC1=C(C=CC(=C1)C(=O)CCCCl)F |

Introduction

Chemical Identity and Structure

4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane, with CAS number 898761-04-1, is an organic compound with a molecular formula of C11H12ClFO . The IUPAC name for this compound is 4-chloro-1-(4-fluoro-3-methylphenyl)butan-1-one, which describes its key structural features . The compound was first documented in chemical databases in 2008, with the most recent modifications to its entry occurring in 2025 .

The chemical structure features a phenyl ring with fluoro and methyl substituents at the 4 and 3 positions, respectively. This phenyl ring is attached to a ketone functional group, which connects to a butane chain terminated with a chloro substituent. This arrangement of functional groups contributes to the compound's chemical reactivity and potential applications.

Structural Identifiers

The compound can be identified through various chemical notation systems as presented in Table 1.

Table 1: Structural Identifiers for 4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane

| Identifier Type | Value |

|---|---|

| IUPAC Name | 4-chloro-1-(4-fluoro-3-methylphenyl)butan-1-one |

| CAS Number | 898761-04-1 |

| InChI | InChI=1S/C11H12ClFO/c1-8-7-9(4-5-10(8)13)11(14)3-2-6-12/h4-5,7H,2-3,6H2,1H3 |

| InChI Key | PCTCPOPFECWKEI-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)C(=O)CCCCl)F |

The structure includes several functional groups that determine its chemical behavior: a ketone group, a chloro-terminated alkyl chain, and a substituted phenyl ring with fluoro and methyl groups .

Physical and Chemical Properties

Understanding the physical and chemical properties of 4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane is essential for predicting its behavior in various applications and synthesizing derivatives. The compound exhibits properties typical of halogenated aromatic ketones while showing unique characteristics due to its specific substituent pattern.

Basic Physical Properties

The basic physical properties of the compound are summarized in Table 2.

Table 2: Physical Properties of 4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 214.66 g/mol | |

| Physical State | Not specified | - |

| Density | 1.155 g/cm³ | |

| Boiling Point | 321.1°C at 760 mmHg | |

| Melting Point | Not available | |

| Appearance | Not specified | - |

The high boiling point (321.1°C) suggests strong intermolecular forces, likely due to the presence of the aromatic ring and the polar halogen substituents .

Chemical Reactivity

While specific reactivity data for 4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane is limited in the available literature, its structure suggests several possible reaction pathways:

-

The ketone group can participate in typical carbonyl reactions, including reduction to alcohols, oxidation to carboxylic acids, and nucleophilic addition reactions.

-

The terminal chloro group provides a site for nucleophilic substitution reactions, potentially allowing for further functionalization of the molecule.

-

The fluoro and methyl substituents on the phenyl ring can influence the electronic properties of the aromatic system, affecting reaction rates and selectivity at various positions.

Comparison with Similar Compounds

To better understand the characteristics and potential applications of 4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane, it is useful to compare it with structurally related compounds.

Structural Analogues

Table 3 compares 4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane with similar compounds identified in the literature.

Table 3: Comparison with Structural Analogues

These structural differences, although subtle, can significantly influence physicochemical properties, reactivity patterns, and potential biological activities of these compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume